molecular formula C22H25F2NO4 B1214574 奈必洛尔 CAS No. 99200-09-6

奈必洛尔

货号 B1214574
CAS 编号: 99200-09-6
分子量: 405.4 g/mol
InChI 键: KOHIRBRYDXPAMZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Nebivolol is a third-generation beta-adrenergic receptor antagonist characterized by its high selectivity for beta(1)-adrenergic receptors and additional vasodilatory properties mediated through the endothelial L-arginine/nitric oxide (NO) pathway. Unlike traditional beta-blockers, nebivolol's mechanism of action includes both adrenergic receptor blockade and endothelial NO-mediated vasodilation, contributing to its antihypertensive and cardioprotective effects without significant adverse impact on lipid metabolism and insulin sensitivity (Kamp et al., 2012).

Synthesis Analysis

The enantioselective synthesis of (S,R,R,R)-nebivolol, a notable antihypertensive agent, involves a series of complex chemical steps. Key methodologies in its synthesis include Claisen rearrangement and Sharpless asymmetric epoxidation, which are critical for constructing the chiral chromane structure central to nebivolol's activity. These steps showcase the compound's intricate synthesis pathway and highlight the precision required to achieve its enantiomerically pure form (Chandrasekhar & Reddy, 2000).

Molecular Structure Analysis

The molecular and crystal structures of nebivolol, including its hydrochlorides and isomers, have been detailed through X-ray structure analysis. This analysis has clarified the absolute configurations of these compounds, demonstrating the significant differences in conformation between d-nebivolol and its isomers. Such detailed structural information is crucial for understanding nebivolol's pharmacological activity and its interaction with beta-adrenergic receptors (Tuchalski et al., 2006).

Chemical Reactions and Properties

Nebivolol exhibits unique chemical properties that contribute to its pharmacological profile. Its racemic mixture consists of two enantiomers that display distinct pharmacological activities. For instance, d-nebivolol is primarily responsible for the selective blocking of beta(1)-adrenoceptors, while both enantiomers act synergistically to reduce blood pressure. These properties underscore the compound's complex pharmacodynamics and the role of its chemical structure in therapeutic applications (Ignarro, 2008).

Physical Properties Analysis

Nebivolol's physical properties, such as its solubility and stability, play a vital role in its pharmacokinetics and formulation. For example, the solubility of nebivolol in various solvents and its stability under different conditions influence its absorption and bioavailability. These properties are crucial for optimizing its therapeutic efficacy and ensuring consistent drug delivery in clinical settings.

Chemical Properties Analysis

The vasodilatory effects of nebivolol are significantly attributed to its chemical interaction with the nitric oxide synthase pathway in endothelial cells. This interaction leads to increased NO production, which is a key factor in its ability to cause vasodilation and reduce peripheral vascular resistance. Such chemical properties differentiate nebivolol from traditional beta-blockers and contribute to its unique pharmacological profile (Gupta & Wright, 2008).

科学研究应用

神经保护能力

奈必洛尔以其血管扩张作用和在治疗高血压中的应用而闻名,已显示出作为具有神经保护能力的雌激素受体 (ER) 激动剂的潜力。各种体外神经元模型中的研究表明其在神经保护中的功效,表明奈必洛尔在神经健康方面有更广泛的应用 (Manthey、Gamerdinger 和 Behl,2010)

缺乏内在拟交感活性

研究重点指出,奈必洛尔是一种有效且选择性的 β1-肾上腺素能受体阻滞剂,其独特之处在于它没有内在拟交感活性。这种区别对于了解其作用机制和超出传统 β 受体阻滞剂的潜在临床应用至关重要 (Janssens 等人,1989)

β(3)-肾上腺素能受体激动剂特性

奈必洛尔已被确认为非衰竭性移植人心中的一种 β(3)-肾上腺素能受体激动剂。这种特性可能有助于其对心脏功能和心力衰竭管理的有益作用,为其药理特性提供了一个独特的方面 (Rozec 等人,2009)

药理特征和临床证据

奈必洛尔的药理特征是独特的,通过 β1 受体阻滞和通过 β3 激动介导的一氧化氮血管扩张相结合的心脏选择性。这种双重机制在管理高血压和心力衰竭方面提供了显着的优势,有证据支持其对周围和中枢血压的积极作用 (Fongemie 和 Felix-Getzik,2015)

血管扩张选择性 β 受体阻滞剂

作为一种血管扩张选择性 β 受体阻滞剂,奈必洛尔因其对内皮一氧化氮合酶和抗氧化特性的强刺激作用而脱颖而出。这些特征对于解决内皮功能障碍至关重要,内皮功能障碍在各种心血管疾病中起着重要作用 (Münzel 和 Gori,2009)

内皮功能和心肌梗死

研究表明奈必洛尔对内皮功能和早期内皮祖细胞有益,特别是在心肌梗死之后。它对心肌新血管形成和左心室功能障碍的影响突出了其在心脏康复中的潜力 (Sorrentino 等人,2011)

对血小板聚集的影响

奈必洛尔因其影响血小板聚集的能力而受到研究,特别是在患有动脉高血压和代谢综合征的患者中。其作用的这一方面提供了对其在管理心血管危险因素中的潜在用途的见解 (Medvedev 和 Gromnatsiĭ,2005)

治疗阿尔茨海默病

探索用奈必洛尔治疗阿尔茨海默病是一个新颖的研究领域。奈必洛尔对淀粉样蛋白神经病变的影响表明其在阿尔茨海默病的早期阶段具有潜力,为治疗干预提供了新的途径 (Wang 等人,2013)

心血管健康

对奈必洛尔在心血管健康中的研究,尤其是心力衰竭,揭示了其独特的 β1 选择性和一氧化氮生物利用度增强作用。这种双重作用导致血管扩张和血管阻力降低,这有利于治疗高血压和心力衰竭 (Veverka 和 Salinas,2007)

未来方向

属性

IUPAC Name

1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-[[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHIRBRYDXPAMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9040556
Record name Nebivolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9040556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Nebivolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015594
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.091g/100mL, 4.03e-02 g/L
Record name Nebivolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04861
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nebivolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015594
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Nebivolol is a highly selective beta-1 adrenergic receptor antagonist with weak beta-2 adrenergic receptor antagonist activity. Blocking beta-1 adrenergic receptors by d-nebivolol leads to decreased resting heart rate, exercise heart rate, myocardial contracility, systolic blood pressure, and diastolic blood pressure. The selectivity of d-nebivolol limits the magnitude of beta blocker adverse effects in the airways or relating to insulin sensitivity. Nebivolol also inhibits aldosterone, and beta-1 antagonism in the juxtaglomerular apparatus also inhibits the release of renin. Decreased aldosterone leads to decreased blood volume, and decreased renin leads to reduced vasoconstriction. l-nebivolol is responsible for beta-3 adrenergic receptor agonist activity that stimulates endothelial nitric oxide synthase, increasing nitric oxide levels; leading to vasodilation, decreased peripheral vascular resistance, increased stroke volume, ejection fraction, and cardiac output. The vasodilation, reduced oxidative stress, and reduced platelet volume and aggregation of nebivolol may lead to benefits in heart failure patients.
Record name Nebivolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04861
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Nebivolol

CAS RN

99200-09-6, 118457-14-0
Record name α,α′-[Iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99200-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1-Benzopyran-2-methanol, alpha,alpha'-(iminobis(methylene))bis(6-fluoro-3,4-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099200096
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nebivolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04861
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nebivolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9040556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-1-Benzopyran-2-methanol, a,a'-[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-, (aR,a'R,2R,2'S)-rel
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.074
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Nebivolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015594
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

223.0-228.0
Record name Nebivolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04861
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods

Procedure details

The mixture of (±)-[2R*[1S*,5S*(S*)]]-α,α′-[phenylmethyliminobis (methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol] (48 gm), acetic acid (480 gm) and 5% palladium on charcoal (19 gm) was taken into a hydrogenation flask and subjected to hydrogenation under a hydrogen gas pressure of 1.5 kg/cm2 for 3 hours at 25-40° C. Then the reaction mixture was filtered on hi-flo and washed with acetic acid (55 gm). The solvent was distilled off completely under reduced pressure and then co-distilled twice with ethyl acetate (each time 60 ml). To the resulting mass, ethyl acetate (480 ml) was added, refluxed for 1 hour and then cooled to 25-35° C. The reaction mass was stirred for 4 hours, again cooled to 0-10° C. and stirred for 1 hour 30 minutes. Filtered the material and washed with ethyl acetate (60 ml). The resulting wet cake was stirred with methanol (850 ml) and 25% monomethyl amine (60 ml) for 1 hour at 25-35° C., cooled to 0-10° C. and then stirred for 1 hour at 0-10° C. Filtered the material and washed with methanol (60 ml) to give 40.5 gm of (±)-[2R*[1S*,5S*(S*)]]-α,α′-[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol] (Nebivolol) (HPLC purity: 99.2%).
Quantity
19 g
Type
catalyst
Reaction Step One
Quantity
480 g
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nebivolol
Reactant of Route 2
Nebivolol
Reactant of Route 3
Nebivolol
Reactant of Route 4
Reactant of Route 4
Nebivolol
Reactant of Route 5
Reactant of Route 5
Nebivolol
Reactant of Route 6
Reactant of Route 6
Nebivolol

Citations

For This Compound
28,600
Citations
W McNeely, KL Goa - Drugs, 1999 - Springer
… Nebivolol has an additive effect in combination with hydrochlorothiazide. … significantly and similarly reduced with nebivolol, atenolol or nifedipine. Nebivolol tended to prevent increases …
Number of citations: 181 link.springer.com
M Mangrella, F Rossi, F FICI, F ROSSI - Pharmacological research, 1998 - Elsevier
Nebivolol is a new selective β 1 -adrenergic blocking agent, … Nebivolol is a racemic mixture of two enantiomers in equal … Nebivolol is endowed with peripheral vasodilating properties …
Number of citations: 133 www.sciencedirect.com
J Fongemie, E Felix-Getzik - Drugs, 2015 - Springer
… Nebivolol also has beneficial effects on central blood pressure compared with other β-blockers. Clinical data also suggest that nebivolol … pharmacological profile of nebivolol, the clinical …
Number of citations: 128 link.springer.com
J Cockcroft - Expert opinion on pharmacotherapy, 2004 - Taylor & Francis
… Nebivolol (DL-nebivolol) is a racemic mixture containing equal proportions of two enantiomers, L-nebivolol (RSSSSnebivolol) and D-nebivolol (SRRRR-nebivolol). It is the most β1-…
Number of citations: 81 www.tandfonline.com
JM Ritter - Journal of cardiovascular pharmacology, 2001 - journals.lww.com
… Nebivolol is devoid of α-adrenergic antagonist actions, and the detailed mechanism of its vasodilator action is unknown. Nebivolol … Nebivolol and atenolol have been compared in …
Number of citations: 135 journals.lww.com
T Münzel, T Gori - Journal of the American College of Cardiology, 2009 - jacc.org
… , nebivolol is a β-blocker that has been only recently introduced in the US market. Like carvedilol, nebivolol … Nebivolol has the highest β 1 -receptor affinity among β-blockers and, most …
Number of citations: 272 www.jacc.org
JE Toblli, F DiGennaro, JF Giani… - Vascular Health and …, 2012 - Taylor & Francis
… nebivolol appears to be a cost-effective treatment for elderly patients with heart failure compared with standard care. Thus, nebivolol is … structure and properties of nebivolol, focusing on …
Number of citations: 124 www.tandfonline.com
AJ Bowman, CP Chen, GA Ford - British journal of clinical …, 1994 - Wiley Online Library
… used to determine whether nebivolol has venodilator action in vivo in man. 3. Nebivolol and … In separate studies L‐NMMA (0.1 microgram min‐1) was pre‐ and co‐infused with nebivolol …
Number of citations: 249 bpspubs.onlinelibrary.wiley.com
LM Van Bortel, F Fici, F Mascagni - American Journal of Cardiovascular …, 2008 - Springer
… Results of previous pharmacokinetic studies suggest that nebivolol … This meta-analysis showed that nebivolol 5 mg achieved … , this meta-analysis suggests that nebivolol 5 mg is likely to …
Number of citations: 114 link.springer.com
E Agabiti-Rosei, E Porteri, D Rizzoni - Vascular health and risk …, 2009 - Taylor & Francis
… vasodilating properties, such as nebivolol, which has favorable … In fact, in recent studies, nebivolol was demonstrated to … of blood pressure, the ability of nebivolol to enhance release of …
Number of citations: 125 www.tandfonline.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。